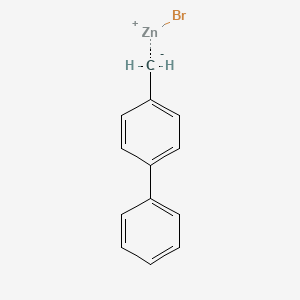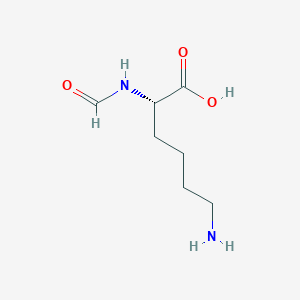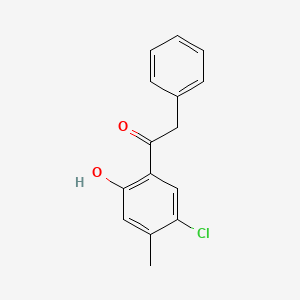
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone (also known as 5-CHMP) is an organic compound with a molecular formula of C11H10ClO2. It is a white crystalline solid with a melting point of 65.5 °C. 5-CHMP is a chiral molecule, meaning it has two non-superimposable mirror images. It is a widely used starting material in organic synthesis, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
5-CHMP has been used in a variety of scientific research applications, including as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of enantiomerically pure compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel.
Mécanisme D'action
The mechanism of action of 5-CHMP is largely dependent on its application. In the synthesis of organic compounds, 5-CHMP acts as a catalyst, facilitating the formation of covalent bonds between two molecules. In the synthesis of enantiomerically pure compounds, 5-CHMP acts as a reagent, forming a chiral center that can be used to control the stereochemistry of the product. In coordination chemistry, 5-CHMP acts as a ligand, binding to a metal ion to form a coordination complex.
Biochemical and Physiological Effects
Due to its limited use in humans, there is limited data available on the biochemical and physiological effects of 5-CHMP. In laboratory experiments, 5-CHMP has been shown to be non-toxic, non-irritating, and non-sensitizing. It has also been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 5-CHMP in laboratory experiments is its ability to act as a catalyst, reagent, and ligand, depending on the application. This allows for the synthesis of a wide range of organic compounds, enantiomerically pure compounds, and coordination complexes. However, one limitation of 5-CHMP is its limited solubility in some solvents, which can lead to poor yields in some reactions.
Orientations Futures
There are a number of potential future directions for 5-CHMP. These include its further use in the synthesis of organic compounds, enantiomerically pure compounds, and coordination complexes. It could also be used in the synthesis of new pharmaceuticals, such as novel anti-cancer drugs. Additionally, further research could be conducted to explore the potential applications of 5-CHMP in other areas, such as biochemistry and medicinal chemistry. Finally, further research could be conducted to explore the potential toxicological effects of 5-CHMP.
Méthodes De Synthèse
5-CHMP is typically synthesized through a method known as the Williamson ether synthesis. This method involves reacting an alkyl halide with an alkoxide, in the presence of a strong base, to produce an ether. In this case, the alkyl halide is 5-chloro-2-methylphenol, and the alkoxide is 2-phenylacetophenone. The reaction is shown below:
5-chloro-2-methylphenol + 2-phenylacetophenone → 5-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-7-14(17)12(9-13(10)16)15(18)8-11-5-3-2-4-6-11/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVVAMSUAANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-2'-hydroxy-4'-methyl-2-phenylacetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



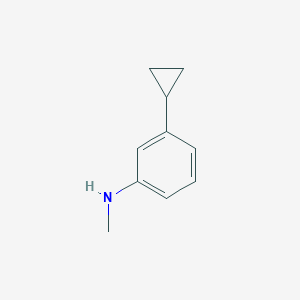
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
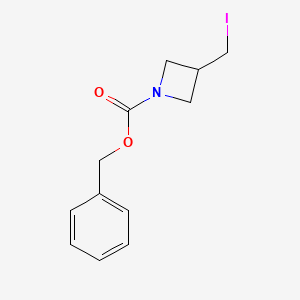

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
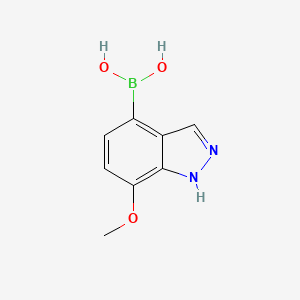
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
